N2-Formylsulfisomidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Formylsulfisomidine is prepared by the formylation of sulfisomidine. . The process typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N2-Formylsulfisomidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N2-Formylsulfisomidine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying sulfonamide chemistry and reaction mechanisms.
Biology: The compound is employed in biological studies to understand its antibacterial properties and interactions with microbial cells.
Medicine: this compound is investigated for its potential therapeutic applications in treating bacterial infections.
Industry: The compound is used in the development of antibacterial agents and formulations.
Mechanism of Action
N2-Formylsulfisomidine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacterial cells. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis. By blocking this pathway, this compound prevents bacterial growth and proliferation .
Comparison with Similar Compounds
Sulfisomidine: The parent compound from which N2-Formylsulfisomidine is derived.
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide used in treating bacterial infections.
Uniqueness: this compound is unique due to its formyl group, which enhances its antibacterial activity and specificity. This structural modification allows it to exhibit different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .
Properties
CAS No. |
795-13-1 |
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Molecular Formula |
C13H14N4O3S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]formamide |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-13(16-10(2)15-9)17-21(19,20)12-5-3-11(4-6-12)14-8-18/h3-8H,1-2H3,(H,14,18)(H,15,16,17) |
InChI Key |
LACNPVKUGFOYFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=O |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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